molecular formula C13H22N2O2S B13583903 Tert-butyl4-(2-isothiocyanatoethyl)piperidine-1-carboxylate

Tert-butyl4-(2-isothiocyanatoethyl)piperidine-1-carboxylate

Cat. No.: B13583903
M. Wt: 270.39 g/mol
InChI Key: VRUCNWGZHREGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-isothiocyanatoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O2S. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of an isothiocyanate group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-isothiocyanatoethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert

Properties

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

tert-butyl 4-(2-isothiocyanatoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22N2O2S/c1-13(2,3)17-12(16)15-8-5-11(6-9-15)4-7-14-10-18/h11H,4-9H2,1-3H3

InChI Key

VRUCNWGZHREGGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN=C=S

Origin of Product

United States

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